9-(4-Tert-butylphenyl)-9H-fluorene

Catalog No.
S15778148
CAS No.
651042-75-0
M.F
C23H22
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(4-Tert-butylphenyl)-9H-fluorene

CAS Number

651042-75-0

Product Name

9-(4-Tert-butylphenyl)-9H-fluorene

IUPAC Name

9-(4-tert-butylphenyl)-9H-fluorene

Molecular Formula

C23H22

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C23H22/c1-23(2,3)17-14-12-16(13-15-17)22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-15,22H,1-3H3

InChI Key

BOBFSAJVTRDKMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24

9-(4-Tert-butylphenyl)-9H-fluorene is an organic compound characterized by its unique structure, which consists of a fluorene backbone substituted with a tert-butylphenyl group at the 9-position. The molecular formula of this compound is C22_{22}H24_{24}, and it has gained attention in various fields due to its interesting electronic and optical properties. The presence of the bulky tert-butyl group contributes to its steric hindrance, influencing its reactivity and stability compared to other fluorene derivatives.

  • Oxidation Reactions: This compound can undergo oxidation to form corresponding ketones or quinones when treated with strong oxidizing agents.
  • Suzuki Coupling: It can also be involved in cross-coupling reactions, such as the Suzuki reaction, which allows for the formation of new carbon-carbon bonds, making it useful in synthesizing more complex organic molecules .
  • Polymerization: This compound has been explored for its potential in polymerization reactions, contributing to the development of new materials with enhanced properties .

Several methods have been developed for synthesizing 9-(4-Tert-butylphenyl)-9H-fluorene:

  • Grignard Reaction: One common method involves the reaction of 4-tert-butylbenzyl bromide with fluorene using a Grignard reagent, which facilitates the formation of the desired product through nucleophilic substitution.
  • Suzuki Coupling: As mentioned earlier, this compound can be synthesized via Suzuki coupling reactions involving boronic acids and halogenated fluorene derivatives, providing a versatile approach to create various substituted fluorene compounds .
  • Direct Arylation: Another method includes direct arylation techniques that allow for the introduction of the tert-butylphenyl group onto the fluorene framework without requiring pre-activation of the aryl halide.

The applications of 9-(4-Tert-butylphenyl)-9H-fluorene are primarily found in materials science and organic electronics:

  • Organic Light Emitting Diodes (OLEDs): Due to its favorable photophysical properties, this compound is investigated as a potential emitter material in OLEDs, contributing to efficient light emission.
  • Fluorescent Probes: Its fluorescence characteristics make it suitable for use as a probe in various sensing applications, including environmental monitoring and biochemical assays.
  • Polymeric Materials: The compound's ability to undergo polymerization reactions allows it to be incorporated into polymeric materials with enhanced mechanical and optical properties.

Several compounds share structural similarities with 9-(4-Tert-butylphenyl)-9H-fluorene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
9H-FluoreneBase structure without substitutionsSimple aromatic hydrocarbon
2,7-Bis(4-tert-butylphenyl)-9H-fluoreneTwo tert-butylphenyl groups at positions 2 and 7Increased steric hindrance and potential for aggregation
9-(o-tert-Butylphenyl)-9H-fluoreneTert-butyl group at the ortho positionDifferent steric effects compared to para position
9-(4-Methylphenyl)-9H-fluoreneMethyl group instead of tert-butylLower steric hindrance leading to different reactivity

The uniqueness of 9-(4-Tert-butylphenyl)-9H-fluorene lies in its balance between steric hindrance provided by the tert-butyl group and its electronic properties derived from the fluorene structure. This balance influences its reactivity and suitability for various applications compared to other similar compounds.

XLogP3

6.7

Exact Mass

298.172150702 g/mol

Monoisotopic Mass

298.172150702 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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